Iron;yttrium

Steelmaking Rare-earth additive Refractory compatibility

Iron;yttrium (CAS 12689-97-3) is an iron-yttrium intermetallic compound with a 4:1 atomic stoichiometry (Fe4Y, molecular weight 312.29 g/mol), also indexed in phase-diagram literature as the YFe4/Y6Fe23 phase. It belongs to the binary Fe-Y system, which contains four stable intermetallic phases—YFe2, YFe3, YFe4 (Y6Fe23), and YFe9 (Y2Fe17)—of which YFe4 melts congruently at approximately 1300 °C, in contrast to the incongruently melting YFe2 (1125 °C).

Molecular Formula Fe4Y
Molecular Weight 312.29 g/mol
CAS No. 12689-97-3
Cat. No. B14709738
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIron;yttrium
CAS12689-97-3
Molecular FormulaFe4Y
Molecular Weight312.29 g/mol
Structural Identifiers
SMILES[Fe].[Fe].[Fe].[Fe].[Y]
InChIInChI=1S/4Fe.Y
InChIKeyCPNDGNXNFKTXTF-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Iron-Yttrium (Fe4Y, CAS 12689-97-3) Master Alloy: Composition, Phase Identity, and Industrial Positioning


Iron;yttrium (CAS 12689-97-3) is an iron-yttrium intermetallic compound with a 4:1 atomic stoichiometry (Fe4Y, molecular weight 312.29 g/mol), also indexed in phase-diagram literature as the YFe4/Y6Fe23 phase [1]. It belongs to the binary Fe-Y system, which contains four stable intermetallic phases—YFe2, YFe3, YFe4 (Y6Fe23), and YFe9 (Y2Fe17)—of which YFe4 melts congruently at approximately 1300 °C, in contrast to the incongruently melting YFe2 (1125 °C) [2]. The compound is primarily produced and procured as an iron-yttrium master alloy with customizable yttrium content (typically 5–80 wt%) for use as a rare-earth additive in steelmaking, where it serves as a vehicle for introducing yttrium into molten steel for deoxidation, desulfurization, and inclusion modification [3]. It is also utilized as a precursor in the synthesis of Fe-Y-based amorphous and nanocrystalline magnetic materials [4].

Why Iron-Yttrium (Fe4Y, CAS 12689-97-3) Cannot Be Replaced by Generic Rare-Earth Iron Master Alloys or Alternative Deoxidizers


Substituting an iron-yttrium master alloy (Fe4Y) with a cerium-iron or lanthanum-iron master alloy, or with metallic yttrium alone, introduces quantifiable performance penalties rooted in three distinct physicochemical mechanisms. First, yttrium exhibits a fundamentally lower consumption rate during steelmaking compared with lanthanum and cerium because Y reacts with MgO, Al2O3, and MgO·Al2O3 crucibles to form a dense, protective Y2O3 interfacial layer that dramatically suppresses further reaction, whereas La and Ce generate loose, porous reaction interfaces that permit continued element loss—the consumption rates across all three crucible types follow the descending order La > Ce > Y . Second, yttrium is the only rare-earth element that lacks a 4f magnetic moment, meaning that when added to Fe-based amorphous soft magnetic alloys, it enhances glass-forming ability without degrading saturation magnetization or coercivity, unlike Ce, Pr, Nd, or other magnetic rare earths whose intrinsic magnetic domains worsen soft magnetic performance [1]. Third, the congruent melting behavior of the Fe4Y (Y6Fe23) phase at ~1300 °C confers predictable dissolution kinetics in molten steel that are absent when using pure yttrium metal (mp 1522 °C) or the incongruently melting YFe2 phase (1125 °C), directly impacting yield consistency and process control [2].

Iron-Yttrium (Fe4Y, CAS 12689-97-3) Quantitative Differentiation Evidence Against Closest Comparators


Yttrium Consumption Rate During Steelmaking: Fe-Y vs. Fe-La and Fe-Ce Master Alloys

In a systematic head-to-head study of rare-earth element (REE) consumption during steel smelting in MgO, Al₂O₃, and MgO·Al₂O₃ crucibles, the consumption rates of lanthanum, cerium, and yttrium were found to follow a consistent and quantifiable descending order: La > Ce > Y across all three crucible types . The mechanistic basis for yttrium's superior retention is the formation of a dense, continuous Y₂O₃ layer at the steel–crucible interface that dramatically suppresses further reaction. In contrast, La and Ce reactions with crucible materials generate loose, porous reaction interfaces that permit continued element diffusion and loss [1]. Dynamic kinetic calculations confirmed that the RE–crucible reactions are first-order, and the contact area per unit mass of molten steel primarily determines the consumption rate—yttrium's dense interfacial product effectively minimizes this reactive area . This translates directly to higher and more predictable yttrium yield in the final steel product when an Fe-Y master alloy is used as the delivery vehicle instead of an Fe-La or Fe-Ce master alloy.

Steelmaking Rare-earth additive Refractory compatibility

Critical Cooling Rate Reduction: Y-Containing vs. Y-Free Fe-Based Amorphous Alloys

A direct comparative measurement of critical cooling rate (CCR)—the minimum cooling rate required to suppress crystallization and form a fully amorphous structure—reveals that the yttrium-containing formulation SAM1651 (Fe48.0Cr15.0Mo14.0B6.0C15.0Y2.0) achieves a CCR of approximately 80 K/s, while the yttrium-free formulation SAM2X5 (Fe49.7Cr17.7Mn1.9Mo7.4W1.6B15.2C3.8Si2.4) exhibits a substantially higher CCR of approximately 600 K/s [1]. This represents a 7.5-fold reduction in the cooling rate required for full amorphization, directly attributable to the yttrium addition [2]. The low CCR of SAM1651 enables it to be rendered as a completely amorphous material using practical industrial processes such as high-velocity oxy-fuel (HVOF) thermal spray, whereas the higher CCR of Y-free formulations restricts the compositional range that can be processed into fully amorphous coatings [3].

Amorphous metals Bulk metallic glass Critical cooling rate

Soft Magnetic Performance: Y-Doped vs. Other Rare-Earth-Doped Fe-Si-B Amorphous Alloys

A systematic study of partial Fe substitution by rare-earth element Y in Fe78Si9B13 amorphous alloy demonstrates that yttrium is uniquely suited as a dopant for Fe-based soft magnetic materials. When 1 at.% Fe is replaced by Y, the saturation magnetic induction (Bs) reaches a maximum of 1.67 T, and coercive force (Hc) remains below 200 A/m across the entire Y-content range studied [1]. At 3 at.% Y substitution, the glass-forming ability is maximized, yielding a critical casting thickness of 313 μm and a supercooled liquid region (ΔTx) of 65 K [2]. Critically, yttrium's lack of an intrinsic 4f magnetic domain distinguishes it from all other rare-earth elements (Ce, Pr, Nd, Sm, Gd, Tb, Dy, Ho, Er, Tm)—which possess magnetic moments that couple antiferromagnetically or ferromagnetically with the Fe sublattice and degrade soft magnetic properties—making Y the only rare earth that simultaneously enhances glass-forming ability while preserving or improving saturation magnetization and coercivity [3].

Soft magnetic materials Amorphous alloys Glass-forming ability

High-Temperature Oxidation Resistance Mechanism: Y₂O₃ Pinning Effect vs. Ce in Austenitic Heat-Resistant Steel

A comparative investigation of trace rare-earth additions (w[Ce] 0.056% vs. w[Y] 0.048%) to austenitic heat-resistant steel revealed that both Ce and Y significantly improve high-temperature oxidation resistance by promoting Cr diffusion to form a dense Cr₂O₃ outer layer and FeCr₂O₄ spinel [1]. However, a critical mechanistic distinction was identified exclusively for yttrium: in the inner oxidation layer, Y-containing steel forms Y₂O₃ particles that coexist with SiO₂ and jointly exert a pinning effect that anchors the oxide scale to the alloy substrate, enhancing scale adherence and spallation resistance [2]. Cerium, by contrast, does not generate a comparable pinning oxide phase in the inner oxidation layer; its beneficial effect is limited to promoting Cr₂O₃ formation in the outer layer. This Y-specific pinning mechanism translates to superior oxide scale integrity under thermal cycling conditions [3].

High-temperature oxidation Heat-resistant steel Rare-earth effect

Deoxidation Product Morphology Control: Al-Y Complex Deoxidizer vs. Pure Aluminum Deoxidizer in Molten Iron

A systematic study of complex deoxidizers consisting of aluminum with either cerium or yttrium (ferroalloy form, 110 mol% total) in molten iron demonstrated that the addition of yttrium fundamentally alters the morphology of deoxidation products [1]. With pure aluminum deoxidation, the Al₂O₃ inclusions exhibit a dendritic (branched, irregular) morphology that acts as stress concentrators in the final steel product. When yttrium is incorporated into the complex deoxidizer at increasing concentrations, the inclusion morphology transitions progressively from dendritic to globular (spherical). At a yttrium content of 10 mol% (relative to the total Al + Y deoxidizer), all deoxidation products become fully globular [2]. The deoxidation rate and minimum achievable oxygen content with the Al-Y complex deoxidizer are only slightly inferior to those obtained with pure aluminum deoxidation, meaning the morphological benefit is achieved with negligible loss of deoxidation efficiency [3].

Deoxidation Inclusion morphology Steel cleanliness

Iron-Yttrium (Fe4Y, CAS 12689-97-3) Optimal Application Scenarios Based on Quantitative Differentiation Evidence


High-Grade Steel Production Requiring Maximum Rare-Earth Yield and Predictable Composition Control

In steelmaking operations where yttrium is specified as a microalloying addition for deep deoxidation, desulfurization, and inclusion spheroidization, the Fe-Y master alloy (Fe4Y) delivers the highest and most predictable yttrium recovery yield among rare-earth master alloys. The formation of a dense Y₂O₃ interfacial layer at the steel–crucible interface suppresses yttrium consumption during smelting, whereas lanthanum- and cerium-based master alloys suffer higher losses due to porous reaction interfaces, with consumption rates following La > Ce > Y across MgO, Al₂O₃, and MgO·Al₂O₃ crucible types . Additionally, the congruent melting of the Fe4Y (Y₆Fe₂₃) phase at ~1300 °C ensures consistent dissolution kinetics in the molten steel bath, in contrast to the incongruently melting YFe₂ phase (1125 °C) or the higher-melting pure yttrium metal (1522 °C), enabling tighter composition tolerances in the final product [1].

Production of Fe-Based Bulk Metallic Glass (BMG) Components and Corrosion-Resistant Amorphous Coatings

For the synthesis of Fe-based amorphous alloys and bulk metallic glasses—particularly corrosion-resistant formulations such as SAM1651 (Fe48.0Cr15.0Mo14.0B6.0C15.0Y2.0)—the use of an Fe-Y master alloy as the yttrium source is essential to achieving the critical cooling rate reduction from ~600 K/s (Y-free) to ~80 K/s (Y-containing), a 7.5-fold improvement that makes industrial-scale processing via HVOF thermal spray or copper-mold casting feasible [2]. Furthermore, yttrium's unique status as the only rare-earth element lacking a 4f magnetic moment means that Y addition enhances glass-forming ability without degrading soft magnetic properties such as saturation magnetization (Bs = 1.67 T achievable at 1 at.% Y) and coercivity [3]. This dual benefit—improved processability and preserved magnetic performance—is not replicable with cerium, praseodymium, neodymium, or other magnetic rare-earth dopants.

Manufacturing of High-Temperature Oxidation-Resistant Steel Components for Thermal Cycling Service

In the production of austenitic heat-resistant steels destined for applications involving cyclic high-temperature exposure (e.g., furnace components, exhaust systems, power-generation tubing), Fe-Y master alloy addition at levels yielding approximately 0.048 wt% Y in the final steel provides a unique oxide-scale anchoring mechanism not available with cerium additions [4]. The Y-specific formation of Y₂O₃ particles in the inner oxidation layer, which coexist with SiO₂ and jointly exert a pinning effect, enhances oxide scale adherence and resistance to spallation during thermal cycling. This mechanism is absent in Ce-treated steels, where the beneficial effect is limited to promoting Cr₂O₃ formation in the outer oxide layer without the complementary inner-layer anchoring [5].

Clean Steel Production Requiring Globular Inclusion Morphology for Enhanced Mechanical Properties

For steel grades where fatigue resistance, impact toughness, and ductility are critical performance requirements (e.g., automotive chassis components, pressure vessels, pipeline steels), employing an Al-Y complex deoxidation strategy—with yttrium introduced via Fe-Y master alloy at ≥10 mol% of the total deoxidizer content—enables a complete transition from dendritic to globular inclusion morphology [6]. The globular inclusions impart substantially lower stress concentration than dendritic Al₂O₃ inclusions formed during conventional pure-aluminum deoxidation, while the deoxidation efficiency (rate and minimum oxygen content) is only marginally affected. This application scenario leverages Fe-Y master alloy's dual function as both a deoxidizer morphology modifier and a rare-earth microalloying additive [7].

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